2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid
Description
Chemical Structure and Properties
2-Methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid (CAS: 1015584-63-0) is a polycyclic heteroaromatic compound featuring a fused pyridoindole core. Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol . The structure includes:
- A methyl group at position 2, contributing to steric effects and hydrophobicity.
- A carboxylic acid at position 6, enabling ionic interactions and derivatization.
This compound is cataloged as a life science research reagent, often used in medicinal chemistry for scaffold modification due to its balanced polarity and reactivity .
Properties
CAS No. |
1015584-63-0 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-methyl-1-oxo-4,9-dihydro-3H-pyrido[3,4-b]indole-6-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-15-5-4-8-9-6-7(13(17)18)2-3-10(9)14-11(8)12(15)16/h2-3,6,14H,4-5H2,1H3,(H,17,18) |
InChI Key |
IRKOTZQGJJYXIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)NC3=C2C=C(C=C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Cyclization with L-Tryptophan Derivatives
A widely adopted method involves L-tryptophan methyl ester as the starting material. In a representative procedure:
-
Pictet–Spengler Reaction : L-Tryptophan methyl ester reacts with 2,2-dimethoxyacetaldehyde in dichloromethane (DCM) under trifluoroacetic acid (TFA) catalysis to form methyl 1-(dimethoxymethyl)-6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (59% yield).
-
Silyl Protection : The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole, yielding the silyl ether derivative (65% yield).
-
Oxidation : Potassium permanganate (KMnO₄) in tetrahydrofuran (THF) oxidizes the tetrahydro-pyridoindole to the aromatic pyrido[3,4-b]indole system.
-
Ester Hydrolysis : Trimethyltinhydroxide-mediated hydrolysis converts the methyl ester to the carboxylic acid functionality.
Key Data :
Palladium-Catalyzed Intramolecular Amination
An alternative route employs palladium catalysis to construct the β-carboline core:
-
Substrate Preparation : 3-Amino-4-(2-bromophenyl)-2-methylpyridine is synthesized via Ullmann coupling.
-
Cyclization : Palladium(II) acetate catalyzes intramolecular amination in the presence of cesium carbonate (Cs₂CO₃), forming the pyridoindole skeleton.
-
Oxidation and Functionalization : The ketone group at position 1 is introduced using manganese dioxide (MnO₂), followed by carboxylation at position 6 via Kolbe–Schmitt reaction.
Key Data :
Comparative Analysis of Methodologies
The Pictet–Spengler method offers superior scalability and yield, making it preferable for industrial applications. In contrast, the palladium route provides modularity for introducing diverse substituents but suffers from lower yields and stringent catalyst requirements.
Optimization Strategies and Challenges
Protective Group Management
The choice of silyl protecting groups (e.g., TBDMS) critically influences reaction efficiency. Overprotection can lead to steric hindrance during subsequent oxidation steps, necessitating precise stoichiometry.
Oxidation State Control
Selective oxidation of the tetrahydro-β-carboline intermediate to the aromatic system requires careful reagent selection. KMnO₄ in THF achieves complete oxidation without over-oxidizing the carboxylic acid precursor.
Purification Techniques
Silica gel chromatography remains the standard for isolating intermediates, though recrystallization from ethyl acetate/n-heptane mixtures improves purity for final products.
Industrial-Scale Production Insights
Suppliers like American Elements and Sigma-Aldrich utilize modified Pictet–Spengler protocols for bulk synthesis:
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
Biological Activities
The compound belongs to the class of beta-carbolines, which are known for their diverse biological activities. Research indicates that beta-carbolines exhibit a range of pharmacological effects including:
- Antioxidant Activity : Beta-carbolines have been shown to scavenge free radicals and protect cells from oxidative stress.
- Neuroprotective Effects : Some studies suggest that compounds in this class may provide neuroprotection against neurodegenerative diseases by modulating neurotransmitter systems.
- Anti-inflammatory Properties : There is evidence that these compounds can inhibit pro-inflammatory cytokines and pathways.
Cancer Research
Beta-carbolines have been investigated for their potential anti-cancer properties. The structural characteristics of 2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid may influence cell signaling pathways involved in tumor growth and metastasis.
Neurological Disorders
Due to their neuroprotective effects, beta-carbolines are being studied for applications in treating conditions such as Alzheimer's disease and Parkinson's disease. They may enhance cognitive function and protect neuronal integrity.
Antimicrobial Activity
Preliminary studies indicate that this compound might possess antimicrobial properties against various pathogens. This opens avenues for its use in developing new antimicrobial agents.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study investigated the effects of beta-carboline derivatives on neuroprotection in cellular models of Alzheimer's disease. Findings suggested that these compounds could reduce amyloid-beta aggregation and improve cell viability.
Case Study 2: Antioxidant Effects in Inflammatory Models
Research demonstrated that this compound effectively reduced oxidative stress markers in vitro. This suggests potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid with structurally related pyridoindole derivatives, highlighting key structural, synthetic, and functional differences.
Key Observations
Substituent Effects on Solubility: The methyl group in the target compound reduces water solubility compared to the non-methylated analog (CAS 1751-78-6) .
Synthetic Flexibility :
- Ethyl ester derivatives (e.g., CAS 1967-75-5) are intermediates for carboxylic acid activation, enabling peptide coupling or amide formation .
- Bulky aryl groups (e.g., trimethoxyphenyl in F20) are introduced via formamide linkages, often requiring palladium-catalyzed cross-coupling .
Biological Relevance: Chlorophenyl-trimethoxyphenyl derivatives (e.g., F20) show IC₅₀ values < 1 μM against kinase targets, attributed to enhanced hydrophobic interactions . The target compound’s methyl group may reduce off-target effects by limiting nonspecific binding compared to bulkier analogs.
Research Findings and Data
Spectroscopic Characterization
- IR Spectroscopy : The target compound exhibits peaks at 3451 cm⁻¹ (N-H stretch) and 1651 cm⁻¹ (C=O stretch), consistent with pyridoindole-carboxylic acid frameworks .
- ¹H NMR : Key signals include δ2.30 ppm (methyl singlet) and δ8.67–8.73 ppm (aromatic protons), aligning with reported analogs .
Thermal Stability
- The methylated derivative (target compound) has a melting point >250°C, higher than non-methylated analogs (e.g., CAS 1751-78-6, mp ~220°C), suggesting improved crystallinity .
Biological Activity
2-Methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid (CAS Number: 1015584-63-0) is a heterocyclic compound with a complex structure characterized by a fused pyridine and indole ring system. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 244.25 g/mol. Its structural features contribute to its biological activity and interaction with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₃ |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 2-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid |
| CAS Number | 1015584-63-0 |
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. Studies indicate its ability to inhibit the proliferation of various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) in a dose-dependent manner. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in these cell lines .
Antiviral Activity
This compound has also been evaluated for antiviral properties. In vitro studies suggest that it can inhibit the entry of viruses into host cells by interacting with viral surface proteins. For instance, related compounds have shown effectiveness against HIV and Hepatitis C virus by targeting specific viral enzymes .
Enzyme Inhibition
The compound has been shown to inhibit protein disulfide isomerase (PDI), an enzyme crucial for protein folding and maintaining cellular redox balance. This inhibition may contribute to its anticancer effects by disrupting cellular homeostasis in tumor cells .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving A549 lung cancer cells treated with varying concentrations of the compound, results indicated an IC50 value of approximately 15 µM after 48 hours of treatment. The compound demonstrated a significant reduction in cell viability compared to untreated controls.
Case Study 2: Antiviral Screening
A screening assay against HIV showed that derivatives of this compound exhibited IC50 values ranging from 0.5 to 5 µM in inhibiting viral replication without notable cytotoxicity at similar concentrations .
Q & A
Q. Methodological considerations :
- Reflux times (3–5 hours) and stoichiometric ratios (e.g., 1.1 equiv of aldehyde) are critical for yield optimization .
- Purification often involves recrystallization from DMF/acetic acid mixtures .
How can spectroscopic techniques validate the structure of this compound?
Answer:
A combination of techniques is essential:
- NMR spectroscopy :
- ¹H NMR : Look for characteristic shifts, such as aromatic protons in the indole ring (δ 7.2–8.2 ppm) and methyl groups (δ ~2.7 ppm for pyrido-methyl). reports specific shifts for related β-carbolines, e.g., 4-methyl-9H-pyrido[3,4-b]indole shows a singlet at δ 2.78 ppm for the methyl group .
- ¹³C NMR : Carboxylic acid carbons typically appear at δ ~170 ppm.
- FT-IR/Raman : Confirm the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups .
- Mass spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺) and fragmentation patterns.
Troubleshooting tip : Discrepancies in NMR data may arise from tautomerism or solvent effects; compare experimental results with computational predictions (e.g., DFT-calculated shifts) .
How can researchers optimize reaction conditions for introducing substituents at the indole ring?
Answer:
Substituent introduction requires careful control of electronic and steric factors:
- Electrophilic substitution : Use Friedel-Crafts alkylation/acylation, but note that the indole N-H and pyridone oxygen may direct reactivity. Pre-protection of the carboxylic acid group (e.g., as an ethyl ester) is often necessary .
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions can introduce aryl/heteroaryl groups. Ensure the catalyst system (e.g., Pd(OAc)₂/XPhos) is compatible with the heterocyclic core.
- Contradiction analysis : If competing reaction pathways occur (e.g., alkylation at C-3 vs. C-5 of the indole), vary temperature (80–120°C) and ligand choice to steer selectivity .
Case study : achieved >95% purity for thiazol-indole hybrids by optimizing acetic acid reflux time (3–5 hours) and using sodium acetate as a base .
What computational methods are used to predict the electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the indole C-3 position is often electron-rich .
- Simulate vibrational spectra (IR/Raman) and compare with experimental data to validate structural assignments .
- Molecular docking : Study interactions with biological targets (e.g., enzymes or receptors) by modeling the compound’s conformation in binding pockets. This is critical for drug design applications.
- Solvent effects : Use polarizable continuum models (PCM) to account for solvent interactions, which influence tautomeric equilibria and reaction pathways .
Advanced tip : Combine DFT with molecular dynamics (MD) to explore conformational flexibility in solution, which impacts bioavailability .
How can researchers resolve contradictions in spectral data during characterization?
Answer:
- Cross-validate techniques : For instance, if NMR suggests a tautomeric form (e.g., lactam-lactim equilibrium), use IR to confirm carbonyl stretches and UV-Vis to detect conjugation changes .
- Variable temperature NMR : Perform experiments at different temperatures to observe dynamic processes (e.g., proton exchange) that may obscure signals .
- Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns in complex spectra.
Example : resolved ambiguities in vibrational modes by correlating experimental FT-Raman data with DFT-calculated normal modes .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification bottlenecks : Recrystallization from DMF/acetic acid (as in ) may not be feasible at larger scales. Switch to column chromatography or fractional crystallization .
- Exothermic reactions : Refluxing acetic acid poses safety risks; use controlled heating and inert atmospheres to mitigate decomposition.
- Yield optimization : Pilot reactions in continuous flow systems to improve mixing and heat transfer, especially for multi-step syntheses .
Data-driven approach : Use design of experiments (DoE) to identify critical parameters (e.g., reagent equivalents, temperature) affecting yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
